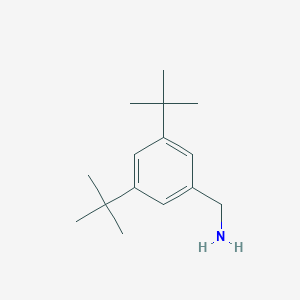
3,5-DI-Tert-butyl-benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DI-Tert-butyl-benzylamine is a useful research compound. Its molecular formula is C15H25N and its molecular weight is 219.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
1.1 C–N Bond Formation
One of the primary applications of 3,5-di-tert-butyl-benzylamine is in the formation of C–N bonds through palladium-catalyzed cross-coupling reactions. This method has been widely adopted for synthesizing anilines and their derivatives. The compound acts as a versatile building block in these reactions, allowing for the efficient synthesis of complex molecules used in pharmaceuticals and agrochemicals .
1.2 Synthesis of Ligands
The compound can also serve as a precursor for synthesizing various ligands used in coordination chemistry. For instance, it has been utilized to generate (tris)NHC (N-heterocyclic carbene) ligands that are valuable in Suzuki–Miyaura coupling reactions and hydroamination processes . This application highlights its role in facilitating the development of new catalytic systems.
Medicinal Chemistry
2.1 Antitumor Agents
Research has indicated that derivatives of this compound may exhibit antitumor properties. Studies have explored its potential as a selective coupling agent in synthesizing compounds that inhibit tumor growth . The ability to modify the amine structure opens avenues for developing targeted cancer therapies.
2.2 Antibiotic Development
The compound has been involved in the modification of antibiotic structures, particularly within the Lankacidin group antibiotics. The addition of 3,5-di-tert-butyl-benzyl moieties has shown promise in enhancing the efficacy and stability of these antibiotics . This application underscores its importance in pharmaceutical formulations.
Materials Science
3.1 Polymer Chemistry
In materials science, this compound is utilized in synthesizing self-repairing and stimuli-responsive polymers. Its incorporation into polymer backbones enhances mechanical properties and responsiveness to environmental stimuli, which is crucial for developing advanced materials .
3.2 Fluorescent Dyes
The compound is also involved in synthesizing near-infrared solid-state fluorescent naphthooxazine dyes. These dyes have applications in bioimaging and sensing technologies due to their unique optical properties . The versatility of this compound makes it a valuable component in creating functional materials.
Case Studies
特性
CAS番号 |
139693-30-4 |
|---|---|
分子式 |
C15H25N |
分子量 |
219.37 g/mol |
IUPAC名 |
(3,5-ditert-butylphenyl)methanamine |
InChI |
InChI=1S/C15H25N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10,16H2,1-6H3 |
InChIキー |
NATQQALKFOXQQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













